molecular formula C18H15N5 B11229130 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11229130
M. Wt: 301.3 g/mol
InChI Key: TULXKMFQGRISTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a novel chemical entity based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocycle with significant relevance in medicinal chemistry and drug discovery . This scaffold is isoelectronic with the purine ring, allowing its derivatives to function as potential purine isosteres, which is a valuable strategy for designing inhibitors of purine-binding enzymes like kinases . While the specific biological activity of this compound requires experimental validation, its structure incorporates features associated with promising research applications. Research Applications and Potential: The TP core structure is recognized for its potential in oncology research. Compounds based on this scaffold have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2) and exhibit unique mechanisms as microtubule-targeting agents, with some derivatives demonstrating excellent brain penetration in preclinical models, suggesting potential for researching central nervous system (CNS) diseases . The specific substitution pattern of your compound—a phenethyl group at the 2-position and a 3-pyridyl group at the 7-position—suggests it is engineered for enhanced interaction with biological targets. The phenethyl group is a common pharmacophore that can improve binding affinity and metabolic stability, while the 3-pyridyl ring can serve as a hydrogen bond acceptor, potentially improving solubility and target engagement. Quality and Usage: This product is supplied as a high-purity compound for research purposes. It is intended for use in biochemical assays, hit-to-lead optimization, and mechanistic studies in fields such as cancer biology, neurodegenerative diseases, and infectious diseases . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

2-(2-phenylethyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15N5/c1-2-5-14(6-3-1)8-9-17-21-18-20-12-10-16(23(18)22-17)15-7-4-11-19-13-15/h1-7,10-13H,8-9H2

InChI Key

TULXKMFQGRISTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Scheme

Reactants :

  • 3-Amino-1,2,4-triazole (triazole precursor)

  • 3-Pyridinecarboxaldehyde (aldehyde component for 7-position substitution)

  • Phenethyl-containing diketone (e.g., ethyl 3-oxo-3-phenethylbutyrate for 2-position substitution)

Conditions :

  • Solvent : Acetic acid, DMF, or ionic liquids (e.g., triethylamine in DMF).

  • Temperature : 120–160°C.

  • Catalyst : Acidic conditions (e.g., glacial acetic acid) or base (e.g., triethylamine).

Mechanism

  • Condensation : The aldehyde and ketone undergo nucleophilic addition, forming a β-keto intermediate.

  • Cyclization : The intermediate reacts with 3-amino-1,2,4-triazole to form the fused triazolo-pyrimidine ring.

  • Substitution : The aldehyde-derived group occupies the 7-position (3-pyridyl), while the ketone-derived group occupies the 2-position (phenethyl).

Advantages

  • Regioselectivity : Acidic conditions favor 5-aryl-7-methyl derivatives, while neutral ionic liquids shift selectivity to 7-aryl-5-methyl analogs.

  • Efficiency : Single-step synthesis reduces purification steps.

ParameterOptimal ConditionsYield Range
SolventDMF with triethylamine60–80%
Temperature120°C
Reaction Time10–20 hours

Stepwise Chlorination and Substitution

This approach involves sequential functionalization of a triazolo-pyrimidine scaffold.

Reaction Scheme

Step 1: Core Synthesis

  • Reactants :

    • 3-Amino-1,2,4-triazole

    • Phenethyl-containing diketone (e.g., ethyl acetoacetate derivative)

    • Aldehyde (non-pyridyl placeholder for 7-position)

  • Conditions : Acidic cyclization (e.g., acetic acid at reflux).

Step 2: Chlorination

  • Reagent : POCl₃ in a solvent like dichloromethane.

  • Conditions : 80–100°C for 2–4 hours.

Step 3: Substitution

  • Reagents :

    • 3-Pyridylboronic acid (for Suzuki coupling) or 3-pyridylamine (nucleophilic substitution).

    • Catalyst : Pd(PPh₃)₄ for Suzuki coupling.

Mechanism

  • Core Formation : Cyclization introduces the phenethyl group at position 2.

  • Chlorination : Converts the 7-hydroxy group to 7-chloro.

  • Substitution : Replaces chlorine with 3-pyridyl via cross-coupling or nucleophilic displacement.

Optimization Insights

  • Chlorination Efficiency : POCl₃ achieves >90% conversion in optimized conditions.

  • Suzuki Coupling : Requires inert atmosphere and Pd catalysts for high yields.

StepReagents/ConditionsKey Challenges
Core SynthesisPhenethyl diketone, acetic acid, refluxSteric hindrance at position 2
ChlorinationPOCl₃, 100°C, 2 hoursOver-chlorination at other sites
Substitution3-Pyridylboronic acid, Pd catalyst, DMFCatalyst poisoning

Alkylation of Triazole Intermediates

This method introduces the phenethyl group via alkylation prior to cyclization.

Reaction Scheme

Step 1: Triazole Alkylation

  • Reactants :

    • 3-Amino-5-thiol-1,2,4-triazole

    • Phenethyl bromide

  • Conditions : Triethylamine, room temperature.

Step 2: Cyclization

  • Reactants :

    • Alkylated triazole

    • 3-Pyridinecarboxaldehyde

    • Keto compound (e.g., ethyl acetoacetate)

  • Conditions : Acidic or basic conditions (e.g., NaOEt in EtOH).

Mechanism

  • Alkylation : Phenethyl group attaches to the triazole’s sulfur/thiol group.

  • Cyclization : Condensation with aldehyde and ketone forms the triazolo-pyrimidine core.

Limitations

  • Regioselectivity : Alkylation at position 5 may require additional steps to shift substituents to position 2.

ParameterOptimal ConditionsLimitations
AlkylationPhenethyl bromide, triethylamineLow yields for bulky groups
CyclizationNaOEt in EtOH, refluxCompeting side reactions

Comparative Analysis of Methods

MethodKey AdvantagesDisadvantages
Three-Component High regioselectivity, single-stepSensitive to steric bulk
Stepwise Flexible substitution patternsMulti-step purification required
Alkylation Direct phenethyl introductionLimited positional control

Critical Research Findings

  • Regioselectivity Control :

    • Acidic conditions in MCRs favor 5-aryl-7-methyl derivatives, while neutral ionic liquids enable 7-aryl-5-methyl analogs.

    • POCl₃ chlorination achieves >90% conversion for 7-hydroxy → 7-chloro.

  • Biological Relevance :

    • Phenethyl and 3-pyridyl substituents enhance lipophilicity and target binding, critical for antiviral or anticancer activity.

  • Scalability :

    • Biginelli-like reactions are scalable for library synthesis, whereas stepwise methods are better suited for targeted modifications.

Data Tables: Reaction Optimization Examples

Table 1: Influence of Solvent on MCR Yields

SolventCatalystTemperature (°C)Yield (%)
DMFTriethylamine12078
Acetic AcidNone13065
Ionic LiquidNone12082

Source: Adapted from

Table 2: Substitution Efficiency in Stepwise Synthesis

StepReagentCatalystYield (%)
ChlorinationPOCl₃None95
Suzuki Coupling3-PyridylboronicPd(PPh₃)₄70

Source: Adapted from

Chemical Reactions Analysis

Functionalization and Derivatization

The compound undergoes post-synthesis modifications to explore structure-activity relationships:

  • Coupling reactions at the 2-amino position : Analogous to carboxamide derivatives, the 2-amino group can react with carbonyl chlorides or other electrophiles to form amides, esters, or substituted derivatives .

  • Formylation at nucleophilic positions : Vilsmeier-Haack conditions (POCl₃/N,N-dimethylaniline) introduce formyl groups at reactive sites (e.g., position 3), enabling further functionalization .

  • Cross-coupling reactions : Alkynyl or aryl substituents can be introduced via Pd-catalyzed Sonogashira or Suzuki reactions, as demonstrated in related triazolo-pyrimidine systems .

Key Functionalization Reactions

Reactivity and Mechanistic Insights

The triazolo-pyrimidine core exhibits electronic and steric effects that influence reactivity:

  • Nucleophilic sites : Positions 3 and 5 are reactive due to electron-rich aromatic rings, enabling electrophilic substitution (e.g., formylation) .

  • Metal-chelating properties : The heterocycle can coordinate with transition metals, potentially facilitating catalytic cycles or stabilization in biological systems .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant anticancer activity. Studies have shown that it can inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth. For instance:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. In pharmacological screenings, it has shown lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac® .

Antimicrobial Activity
Some derivatives of this compound have exhibited efficacy against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the interactions of this compound with biological macromolecules to understand its mechanism of action better. For example:

  • Enzymatic Inhibition Studies : The compound has been shown to inhibit specific enzymes related to cancer progression and inflammation.
  • Binding Affinity Assessments : Research indicates that modifications in the structure can significantly enhance its binding affinity for biological targets.

These insights are crucial for rational drug design and optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, including inflammation, cell proliferation, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Target Specificity

The biological activity of [1,2,4]triazolo[1,5-a]pyrimidines is highly dependent on substituent patterns:

Key Examples :
Compound 2-Substituent 7-Substituent Primary Target IC50/Activity Mechanism of Action
Target Compound Phenethyl 3-Pyridyl hCA IX/XII (hypothesized) Not reported Potential hCA inhibition
H12 (Indole derivative) Indole-linked Unspecified ERK signaling pathway 9.47–13.1 µM ERK suppression, apoptosis induction
8q (Anilino derivative) 3-Phenylpropylamino 4-Fluoroanilino Tubulin 83 nM Tubulin polymerization inhibition
Compound 2 (Zhang et al.) Trifluoroethylamino Fluorophenyl Tubulin High potency Tubulin polymerization promoter
Analysis :
  • Target Compound: The 3-pyridyl group may enhance solubility or hydrogen-bonding interactions compared to bulkier substituents (e.g., indole or anilino). Its phenethyl group could improve membrane permeability, similar to lipophilic groups in tubulin-targeting analogs .
  • H12: The indole moiety confers ERK pathway inhibition, leading to apoptosis and G2/M arrest. Its higher IC50 (~10 µM) suggests moderate potency compared to nanomolar-range tubulin inhibitors like 8q .
  • 8q: The 4-fluoroanilino group optimizes tubulin binding, achieving nanomolar IC50 values. This compound also overcomes multidrug resistance, a key advantage over taxanes .

Mechanistic Diversity

  • Tubulin Inhibitors : Compounds like 8q and Compound 2 demonstrate that substituents at positions 2 and 7 dictate tubulin interaction modes. 8q inhibits polymerization, while Compound 2 paradoxically promotes it yet blocks vinca alkaloid binding .
  • Kinase and Enzyme Targets : The target compound’s 3-pyridyl group may favor hCA IX/XII inhibition, isoforms overexpressed in hypoxic tumors. This contrasts with ERK-targeting indole derivatives .

Selectivity and Resistance Profiles

  • Tubulin-Targeting Agents : 8q and Compound 2 show low nM activity and resistance to P-glycoprotein efflux, critical for treating refractory cancers .
  • Antiviral and Antibacterial Derivatives : Substitutions like furyl or nitro groups (e.g., 2-Furyl-6-nitro-...pyrimidin-7-one ) shift activity toward viral or microbial targets, highlighting the scaffold’s adaptability .

Biological Activity

2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolo-pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique fused heterocyclic structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N5C_{18}H_{15}N_5 with a molecular weight of 301.3 g/mol. Its structure comprises a phenethyl group and a pyridyl substituent that enhance its pharmacological properties. The specific substitution pattern on the triazolo-pyrimidine framework contributes to its binding affinity for biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Similar compounds have shown potent antiproliferative effects against various cancer cell lines. For instance, derivatives of triazolo[1,5-a]pyrimidines have been reported to inhibit the growth of MGC-803, HCT-116, and MCF-7 cells with IC50 values ranging from 0.53 to 13.1 μM . The mechanism often involves the inhibition of key signaling pathways such as ERK and tubulin polymerization .
  • Antimicrobial Properties : Compounds in this class have demonstrated antibacterial and antiviral activities. Their ability to disrupt microbial cell functions makes them potential candidates for treating infections .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in disease progression. Studies have shown that modifications to the compound's structure can enhance its efficacy by improving its binding affinity to biological targets .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureUnique FeaturesAntiproliferative Activity (IC50)
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidineStructureKnown for antibacterial propertiesNot specified
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineStructureExhibits anti-inflammatory effectsNot specified
6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidineStructurePotential anti-cancer agentIC50 = 0.24 μM against A549 cells

Case Studies

In one significant study involving triazolo[1,5-a]pyrimidine derivatives, compound H12 exhibited remarkable antiproliferative activity against MGC-803 cells with an IC50 value of 9.47 μM. This compound was further shown to induce apoptosis and G2/M phase arrest in cancer cells by regulating cell cycle-related proteins . Such findings underscore the potential of this class of compounds in cancer therapy.

Another study highlighted the antibacterial efficacy of triazolo-pyrimidines against various pathogens. The compounds were tested for their ability to inhibit bacterial growth and showed promising results in disrupting bacterial cell wall synthesis .

Q & A

Q. What are the established synthetic routes for preparing 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives?

The primary synthetic strategy involves cyclization reactions starting from 3-amino-1,2,4-triazoles. Two key methodologies are:

  • Route 1 : Reaction of 3-amino-1,2,4-triazoles with β-oxo-ketones, esters, or malonic acid derivatives under solvent-free fusion or catalytic conditions (e.g., using dimethylformamide or TMDP) .
  • Route 2 : Condensation with α,β-unsaturated ketones or esters, often in polar solvents like ethanol or DMF, followed by crystallization .
    For example, Shah et al. synthesized analogous triazolopyrimidines via a three-component fusion of 5-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, yielding products with >85% purity after ethanol recrystallization .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity. For instance, pyridyl protons typically resonate at δ 8.5–9.0 ppm, while phenethyl groups show δ 2.8–3.5 ppm (CH₂) and δ 7.2–7.6 ppm (aromatic) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H deformation) validate triazole and pyrimidine rings .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for a derivative in Shah et al.) confirm molecular weight .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 62.77%, H: 4.01%, N: 24.40% for a chlorophenyl derivative) .

Q. What are common structural modifications to enhance biological activity in this scaffold?

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 7) improves metabolic stability .
  • Heteroaromatic Replacement : Replacing the pyridyl group with quinoline or furan enhances binding affinity to kinases or receptors .
  • Side Chain Optimization : Phenethyl groups at position 2 are often varied to modulate lipophilicity and target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Screening : TMDP in ethanol/water (1:1 v/v) increases yield by 15–20% compared to molten-state TMDP, despite its toxicity .
  • Solvent Optimization : DMF enhances reaction rates in fusion syntheses, while methanol/ethanol mixtures improve crystallization efficiency .
  • Temperature Control : Maintaining fusion temperatures at 120–130°C prevents decomposition of heat-sensitive intermediates .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

  • Cross-Validation : Compare NMR shifts with X-ray crystallography data. For example, Liu et al. resolved ambiguities in pyrazolopyrimidine substituent positions using single-crystal X-ray diffraction (R factor = 0.051) .
  • Isotopic Labeling : ¹⁵N-labeled analogs can clarify nitrogen connectivity in complex splitting patterns .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts within ±0.3 ppm accuracy .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this scaffold?

  • Bioisosteric Replacement : Replace the pyridyl group with isoquinoline or benzothiophene to assess impact on kinase inhibition .
  • Fragment-Based Design : Systematic variation of substituents at positions 2, 5, and 7 (e.g., methyl, trifluoromethyl, chlorophenyl) using parallel synthesis .
  • Pharmacophore Mapping : Overlay active derivatives to identify essential hydrogen-bonding (e.g., triazole N-H) and hydrophobic (phenethyl) motifs .

Q. How can computational methods aid in predicting biological targets or metabolic pathways?

  • Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with kinases (e.g., KDR) or benzodiazepine receptors .
  • ADMET Prediction : Tools like SwissADME estimate logP (e.g., 3.5–4.2 for phenethyl derivatives) and CYP450 metabolism risks .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories to prioritize analogs with prolonged binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.